molecular formula C24H34S2 B2909994 Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide CAS No. 68819-90-9

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide

Cat. No. B2909994
CAS RN: 68819-90-9
M. Wt: 386.66
InChI Key: MFNGAMRVCCZXCD-UHFFFAOYSA-N
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Patent
US07381846B2

Procedure details

A two liter, three-neck flask, was obtained. A condenser with a drying tube, a thermometer, and a dropping funnel were each attached to the flask. Zinc dust (<10 micron, 43.6 g, 0.667 mol) and anhydrous tetrahydrofuran (400 mL) were added to the flask. The mixture was stirred and cooled on an ice-water bath and 58.6 ml (0.534 mmol) of titanium tetrachloride added drop wise (˜45 min). During the entire addition of titanium tetrachloride, the temperature of the mixture was maintained below 25° C. Once the addition was complete, a solution of 2,6-dimethyl-4-tert-butylbenzenesulfonyl chloride (69.48 g, 0.267 mol) in 200 mL of anhydrous tetrahydrofuran was added drop wise (˜60 min). During the entire addition of the material, the temperature of the mixture was maintained below 20° C. At the conclusion of the 2,6-dimethyl-4-tert-butylbenzenesulfonyl chloride addition, the ice-water bath was removed, the mixture was allowed to stir an additional 30 min. The mixture was then heated on an oil bath at 60° C. for 4 hours. The mixture was then cooled to room temperature and 800 mL of 1N hydrochloric acid and 300 mL of ice water added. The resultant pale yellow precipitates were collected by filtration and washed with water (300 mL×3). The precipitate was then dried under vacuum and the precipitates recrystallized from hexanes, giving 33.1 g bis(2,6-dimethyl-4-tert-butylphenyl)disulfide (see Formula III, Table 3). The yield of the reaction was 70% and the material had the following spectral data: 1H NMR (CDCl3) δ 7.04 (s, 4H, aromatic protons (Ar—H)), 2.23 (s, 12H, CH3), 1.30 (s, 18H, C(CH3)3).
Quantity
69.48 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
43.6 g
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
58.6 mL
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[C:4]([CH3:12])[C:3]=1[S:13](Cl)(=O)=O>O1CCCC1.[Zn].[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[C:4]([CH3:12])[C:3]=1[S:13][S:13][C:3]1[C:2]([CH3:1])=[CH:7][C:6]([C:8]([CH3:10])([CH3:9])[CH3:11])=[CH:5][C:4]=1[CH3:12]

Inputs

Step One
Name
Quantity
69.48 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C(C)(C)C)C)S(=O)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C(C)(C)C)C)S(=O)(=O)Cl
Step Three
Name
Quantity
43.6 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
58.6 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A two liter, three-neck flask, was obtained
CUSTOM
Type
CUSTOM
Details
A condenser with a drying tube, a thermometer, and a dropping funnel were
TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture was maintained below 25° C
ADDITION
Type
ADDITION
Details
Once the addition
ADDITION
Type
ADDITION
Details
During the entire addition of the material
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture was maintained below 20° C
CUSTOM
Type
CUSTOM
Details
the ice-water bath was removed
STIRRING
Type
STIRRING
Details
to stir an additional 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
800 mL of 1N hydrochloric acid and 300 mL of ice water added
CUSTOM
Type
CUSTOM
Details
The resultant pale yellow precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water (300 mL×3)
CUSTOM
Type
CUSTOM
Details
The precipitate was then dried under vacuum
CUSTOM
Type
CUSTOM
Details
the precipitates recrystallized from hexanes

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C(C)(C)C)C)SSC1=C(C=C(C=C1C)C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 33.1 g
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.